
6-methoxypyrimidine-4-carboxylic Acid
Overview
Description
6-Methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6N2O3. It belongs to the family of pyrimidine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agriculture, and material science . This compound is characterized by a pyrimidine ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxypyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,4-dihydroxypyrimidine.
Methoxylation: The 6-position of the pyrimidine ring is methoxylated using methanol in the presence of a suitable catalyst.
Carboxylation: The 4-position is then carboxylated using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the methoxylation and carboxylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-Methoxypyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various pyrimidine derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.12 g/mol
- CAS Number : 38214-45-8
- Structure : The compound features a pyrimidine ring with a methoxy group at the 6-position and a carboxylic acid group at the 4-position, which contributes to its reactivity and biological properties.
Antagonism of Retinol Binding Protein 4
Recent studies have highlighted the role of 6-methoxypyrimidine-4-carboxylic acid as an antagonist of retinol binding protein 4 (RBP4). This protein is implicated in the pathophysiology of age-related macular degeneration (AMD) and Stargardt disease, conditions characterized by retinal degeneration.
- Mechanism : The compound inhibits the complexation of holo-RBP4 with transthyretin, leading to reduced levels of circulating RBP4. This reduction is associated with decreased accumulation of cytotoxic bisretinoids in retinal cells, which are believed to contribute to retinal damage in AMD patients .
- Case Studies : In preclinical models, such as the Abca4 knockout mice, administration of compounds related to this compound demonstrated significant reductions in retinal bisretinoid levels, supporting its potential therapeutic use in preventing or slowing the progression of retinal diseases .
Drug Development
The structural characteristics of this compound make it a valuable scaffold for the development of new pharmaceuticals. Its ability to interact with various biological targets allows for modifications that can enhance its efficacy and specificity.
- Research Findings : Computational docking studies have shown that derivatives of this compound can bind effectively to target proteins involved in metabolic pathways related to retinal health. Such findings suggest that further exploration could yield novel treatments for conditions linked to RBP4 dysregulation .
Treatment of Retinal Diseases
The primary application of this compound lies in its potential to treat diseases like AMD and Stargardt disease through modulation of RBP4 levels. By reducing toxic accumulations in the retina, this compound could help preserve vision in affected individuals.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways: It modulates pathways related to cell proliferation, apoptosis, and signal transduction
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxypyrimidine-5-carboxylic acid
- 6-Hydroxypyrimidine-4-carboxylic acid
- 6-Methylpyrimidine-4-carboxylic acid
Uniqueness
6-Methoxypyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives. Its methoxy group at the 6-position and carboxylic acid group at the 4-position make it a versatile intermediate in synthetic chemistry .
Biological Activity
6-Methoxypyrimidine-4-carboxylic acid (6-MPCA) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and agriculture. Its structure features a pyrimidine ring with a methoxy group at the sixth position and a carboxylic acid group at the fourth position, giving it unique properties that have been explored in various studies.
- Molecular Formula : C₆H₆N₂O₃
- Molecular Weight : 154.13 g/mol
- Appearance : Solid form, potentially toxic upon ingestion or skin contact.
Synthesis Methods
Several synthetic routes are employed to produce 6-MPCA, including:
- Condensation of Methyl Acetoacetate and Formamide : This method involves cyclization and deprotection steps.
- Reaction of N,N-Dimethylaminoacetonitrile with Formic Acid : Followed by methylation to yield the desired compound.
Characterization is typically performed using spectroscopic techniques such as NMR and mass spectrometry to confirm structure and purity .
Biological Activity Overview
6-MPCA has been investigated for various biological activities, including:
- Antitumor Activity : Research has shown that derivatives of 6-MPCA exhibit moderate to weak inhibitory effects on human cancer cell lines. For instance, one study evaluated its derivatives against several cancer types and found that structural modifications could enhance potency .
- Enzyme Inhibition : The compound has been studied for its potential to inhibit thymidylate synthase, an enzyme critical for DNA synthesis. Results indicated weak inhibitory activity, suggesting that further optimization of its chemical structure is necessary for improved efficacy .
- Herbicidal Properties : 6-MPCA has also been identified as having herbicidal properties, making it potentially useful in agricultural applications .
Table 1: Summary of Biological Activities of 6-MPCA Derivatives
Activity Type | Study Reference | Findings |
---|---|---|
Antitumor | Moderate to weak inhibition on cancer cell lines | |
Enzyme Inhibition | Weak inhibition of thymidylate synthase | |
Herbicidal | Identified as having significant herbicidal properties |
Case Study: Antitumor Activity
In a notable study, researchers synthesized various derivatives of 6-MPCA and tested their antitumor activity against human cancer cell lines. The results indicated that while some derivatives showed promise, the overall activity was moderate to weak. This suggests that structural modifications are necessary to enhance their efficacy against specific cancer types .
Case Study: Enzyme Inhibition
Another investigation focused on the inhibitory effects of 6-MPCA derivatives on thymidylate synthase. The study revealed that while some compounds exhibited weak inhibition, there is potential for developing more potent inhibitors through structural optimization .
The mechanism by which 6-MPCA exerts its biological effects involves interactions with specific molecular targets:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methoxypyrimidine-4-carboxylic acid, and what are their key reaction conditions?
Methodological Answer: The synthesis of this compound typically involves:
- Condensation reactions : Starting with pyrimidine derivatives and methoxy-containing precursors under reflux conditions. For example, analogous routes for pyridine-carboxylic acids involve condensation of aldehydes with aminopyridines, followed by cyclization .
- Catalysts : Palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene, as seen in related pyrimidine syntheses .
- Functionalization : Post-synthesis modifications, such as methoxy group introduction via nucleophilic substitution or oxidation of intermediates .
- Purification : Recrystallization using ethanol or acetonitrile to achieve ≥98% purity, validated by UV/Vis spectroscopy (λmax: ~256 nm) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (DMSO-d6) to identify methoxy protons (δ 3.8–4.0 ppm) and carboxylic acid protons (δ 12–14 ppm). Compare with PubChem spectral data for analogous compounds .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode to confirm molecular weight (C₇H₈N₂O₃: MW 168.15) .
- UV/Vis Spectroscopy : Validate λmax at 205 and 256 nm, consistent with conjugated aromatic systems .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation or skin contact due to potential irritancy .
- Ventilation : Use fume hoods for weighing and reactions. The compound should be stored at -20°C in airtight containers to prevent degradation .
- Waste Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize acidic residues before disposal .
- Emergency Protocols : Immediate rinsing with water for eye/skin exposure. Consult Safety Data Sheets (SDS) for spill management .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses while minimizing by-product formation?
Methodological Answer:
- Reaction Optimization :
- Temperature Control : Maintain precise reflux temperatures (e.g., 110–120°C in DMF) to avoid side reactions like over-oxidation .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for regioselective methoxy group introduction .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to toluene .
- By-Product Mitigation :
Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Reproducibility Checks :
- Structural Confirmation :
- Re-characterize disputed compounds using X-ray crystallography to verify regiochemistry .
- Meta-Analysis :
- Compare datasets across studies to identify outliers. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .
Q. How can computational chemistry methods be applied to predict the reactivity or interaction mechanisms of this compound in drug discovery?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the carboxylic acid group’s pKa (~2.5) can be modeled to predict ionization states .
- Molecular Docking :
- Simulate binding interactions with target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Compare results with experimental IC₅₀ values .
- ADMET Prediction :
- Use tools like SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .
Properties
IUPAC Name |
6-methoxypyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5-2-4(6(9)10)7-3-8-5/h2-3H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLLRPFWZLSHBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391213 | |
Record name | 6-methoxypyrimidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38214-45-8 | |
Record name | 6-methoxypyrimidine-4-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxypyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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